Epicubenol

Description

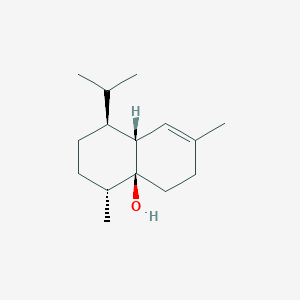

Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10(2)13-6-5-12(4)15(16)8-7-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGPRPSWSKLKTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1(CCC(=C2)C)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880712 | |

| Record name | cubenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21284-22-0, 19912-67-5 | |

| Record name | cubenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epicubenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Isolation of Epicubenol

Distribution in Biological Kingdoms

Epicubenol's presence has been documented in several distinct biological sources, highlighting its widespread natural occurrence.

This compound is commonly isolated from the essential oils and extracts of various plant species, often alongside other sesquiterpenes.

This compound has been identified and studied in the cultured cells of the liverwort Heteroscyphus planus. Research has focused on its biosynthesis within these cells. Studies involving cell-free extracts from H. planus cultured cells demonstrated the specific formation of (+)-epicubenol from (2E,6E)-farnesyl diphosphate (B83284) (FPP). capes.gov.brthieme-connect.comnih.govsci-hub.senii.ac.jp This process involves 1,2- and 1,3-hydride shifts during enzymatic cyclization. sci-hub.se The absolute stereochemistry of this compound from H. planus cultured cells was determined to be the (+)-isomer through polarimetric comparison and gas-liquid chromatography (GLC) using a chiral capillary column. sci-hub.se

Cryptomeria japonica, commonly known as Japanese cedar, is a significant source of this compound. The compound has been isolated from various parts of this tree:

Black Heartwood: this compound, along with cubenol (B1250972), has been isolated from the methanol (B129727) extracts of the black heartwood of Cryptomeria japonica. ebi.ac.ukresearchgate.net These compounds contribute to the wood's properties, including termiticidal activity. researchgate.net

Wood Chips: this compound is a notable component of the essential oil derived from C. japonica wood chips, particularly those from used sake barrels. mdpi.comnih.govspandidos-publications.com Gas chromatography/mass spectrometry (GC/MS) analysis has shown this compound to be a main sesquiterpene, present at approximately 11.55% in the essential oil from such wood chips. nih.govspandidos-publications.com This essential oil has demonstrated antifungal properties, with this compound exhibiting strong inhibition of fungal growth and DNA polymerase activity against Trichophyton rubrum. nih.govspandidos-publications.com

Leaves: The essential oil from Cryptomeria japonica leaves also contains this compound. dntb.gov.uamdpi.comresearchgate.netwikidata.orgcapes.gov.br For instance, in Azorean C. japonica sawdust essential oil, 1-epicubenol was identified as a major oxygenated sesquiterpene, accounting for 10.7% of the total composition. dntb.gov.uamdpi.com

Table 1: this compound Content in Cryptomeria japonica Tissues

| Source Material | This compound Content (Approximate) | Method of Analysis/Extraction | Reference |

| Black Heartwood | Present | Methanol extraction | ebi.ac.ukresearchgate.net |

| Wood Chips (from used sake barrels) | 11.55% (in essential oil) | Steam distillation, GC/MS | nih.govspandidos-publications.com |

| Sawdust (Azorean) | 10.7% (in essential oil) | Hydrodistillation, GC/MS | dntb.gov.uamdpi.com |

This compound has been identified in the heartwood of Pilgerodendron uviferum. It is among the sesquiterpenes isolated from the essential oil and various extracts (e.g., petroleum ether and dichloromethane (B109758) extracts) of this plant's heartwood. thegoodscentscompany.comfrontiersin.orgresearchgate.netmdpi.comresearchgate.net Detailed chromatographic and spectroscopic methods, including optical rotation, GC/MS, FTIR, and NMR experiments, were used for its characterization. frontiersin.orgresearchgate.net this compound from P. uviferum heartwood has been studied for its potential to inhibit efflux pumps in Staphylococcus aureus, indicating its contribution to the plant's biological activities. frontiersin.orgnih.gov

Table 2: Sesquiterpenes Isolated from Pilgerodendron uviferum Heartwood

| Compound Name | Reference |

| (−)-trans-calamenene | frontiersin.orgresearchgate.net |

| Cadalene | frontiersin.orgresearchgate.net |

| (−)-Cubenol | frontiersin.orgresearchgate.net |

| (−)-Epicubenol | frontiersin.orgresearchgate.net |

| (−)-Torreyol | frontiersin.orgresearchgate.net |

| (−)-15-Copaenol | frontiersin.orgresearchgate.net |

This compound has been isolated from the methanol extracts of the brown alga Dictyopteris divaricata. lookchem.comoup.comoup.com It is present as a minor constituent alongside other cadinane-type sesquiterpenes such as epicubebol (the major constituent), cubebenes, δ-cadinene, and cubenol. lookchem.comoup.comoup.com The isolation of this compound from this marine alga is noteworthy, as it represents a source outside of terrestrial plants. researchgate.netnih.gov

This compound is found in the essential oils of various Melaleuca species. Its presence, along with other sesquiterpenoids like (+)-δ-cadinene and cubenol, in Melaleuca essential oils can sometimes be a byproduct of the acid-solvolysis of sesquiterpene alcohols like cubebol (B1253545) and epicubebol, which can occur during leaf aging or steam distillation. researchgate.net

Melaleuca acuminata : this compound has also been detected in M. acuminata essential oil, albeit in smaller quantities, around 0.2%. mdpi.comsemanticscholar.orgnih.govaciar.gov.auessencejournal.com The oil from M. acuminata is primarily composed of oxygenated monoterpenoids. mdpi.com

Melaleuca styphelioides : While M. styphelioides essential oil is predominantly characterized by methyl eugenol, this compound may be present in trace amounts. mdpi.comsemanticscholar.orgnih.govaciar.gov.auresearchgate.net

Table 3: this compound Content in Selected Melaleuca Species Essential Oils

| Melaleuca Species | This compound Content (Approximate) | Reference |

| M. armillaris | 0.5% | mdpi.comsemanticscholar.orgnih.gov |

| M. acuminata | 0.2% | mdpi.comsemanticscholar.orgnih.govaciar.gov.au |

| M. styphelioides | Trace amounts | mdpi.com |

Fungal Sources

Fungi, particularly Basidiomycetes, are known producers of a wide array of sesquiterpenoids, a class of natural products that includes this compound mdpi.comresearchgate.netfirst-nature.com.

Basidiomycetes represent a major phylum within the fungal kingdom, with numerous species known for their ability to synthesize sesquiterpenes mdpi.comfirst-nature.com. While Steccherinum ochraceum is a well-studied Basidiomycete, recognized as a wood-rotting fungus that produces various sesquiterpenes mushroomexpert.commdpi.comfirst-nature.comwikipedia.orgscielo.org.mx, direct experimental evidence for the production of this compound specifically by Steccherinum ochraceum was not explicitly detailed in the provided search results. However, this compound has been reported to be synthesized from a sesquiterpene synthase (PcSTS03) identified in another Basidiomycete, Phanerodontia chrysosporium mdpi.comresearchgate.net. This highlights the potential for this compound biosynthesis within the Basidiomycota phylum.

Bacterial Sources (Actinomycetes)

Actinomycetes, a diverse group of bacteria, are significant producers of various secondary metabolites, including terpenoids scielo.org.mx.

The actinomycete Streptomyces griseus has been shown to produce this compound. Specifically, a completely deuterated natural product, [(2)H26]-1-epi-cubenol, was released by Streptomyces griseus when grown on a fully deuterated medium scielo.org.mx. This finding demonstrates the capability of this bacterial genus to biosynthesize this compound, representing a notable instance of a deuterated terpene obtained through fermentation scielo.org.mx. Actinomycetes, particularly from the genus Streptomyces, are prolific producers of diverse terpene derivatives, which exhibit a range of biological activities wikipedia.orgscielo.org.mx.

Methodologies for Extraction and Isolation

Cell-Free Extract Preparation

Cell-free extract preparation is a crucial step in studying the biosynthesis of natural products like this compound, allowing for the investigation of enzymatic reactions outside the complexity of a living cell. This technique utilizes the transcription and translation machinery derived from an extract-donating organism, such as Escherichia coli, to synthesize proteins in vitro. For the study of this compound biosynthesis, cell-free extracts can contain the necessary enzymes, such as cyclases, that convert precursors like farnesyl diphosphate (FPP) into sesquiterpenoids.

A typical preparation involves culturing the cells (e.g., E. coli BL21(DE3) pAR1219), followed by harvesting and washing the cells via centrifugation. The cells are then lysed, often through sonication, to release the intracellular components. The resulting crude extract undergoes further processing, which may include ribosomal runoff reactions and dialysis, to enhance the activity of native transcriptional machinery and remove undesirable components. The protein content of such extracts can range from 46–67 mg/mL. These extracts are then incubated with substrates (e.g., non- or deuterated FPP) under controlled conditions (e.g., 30°C, specific pH and Mg²⁺ concentrations) to observe the enzymatic conversion and product formation, which are subsequently analyzed by techniques like gas-liquid chromatography-mass spectrometry (GLC-MS).

Chromatographic Separation Techniques

Chromatography is a fundamental biophysical technique employed for the separation, identification, and purification of components within a mixture. This process relies on the differential distribution of compounds between a stationary phase and a mobile phase, enabling their separation based on characteristics such as size, shape, charge, and affinity. For the isolation of natural products like this compound, various chromatographic methods are indispensable.

Column Chromatography (e.g., XAD-7 Amberlite, Sephadex LH-20)

Column chromatography is a widely used method for purifying compounds, including natural products. Two common stationary phases utilized in the isolation of this compound and related compounds are XAD-7 Amberlite and Sephadex LH-20.

Column Chromatography with XAD-7 Amberlite: Amberlite XAD-7 is a non-ionic, macroreticular polymeric adsorbent resin with an acrylic matrix. It is characterized by its moderate polarity and is effective in adsorbing organic compounds from aqueous systems and polar compounds from non-polar solvents. In the context of natural product isolation, XAD-7 Amberlite is particularly useful for the initial removal of bulk components, such as mono- and oligosaccharides, polysaccharides, and aliphatic amino acids, from crude extracts. It can also absorb less polar and aromatic compounds. For instance, in the isolation of compounds from Cryptomeria japonica, XAD-7 Amberlite column chromatography was used to purify both water and ethyl acetate (B1210297) phases of the extract, yielding various fractions for further analysis.

Column Chromatography with Sephadex LH-20: Sephadex LH-20 is a beaded, cross-linked dextran (B179266) resin that has been hydroxypropylated, endowing it with both hydrophilic and lipophilic characteristics. This dual nature allows Sephadex LH-20 to swell in both water and a variety of organic solvents, making it versatile for different chromatographic modes, including gel permeation, normal phase partition, and adsorption chromatography. It is particularly effective for the molecular sizing and purification of natural products such as steroids, terpenoids, and lipids, as well as low molecular weight peptides. Its unique chromatographic selectivity enables high-resolution separation of closely related molecular species. In the isolation of this compound and similar compounds, Sephadex LH-20 columns are frequently employed, often with solvent systems like chloroform-methanol mixtures. For example, in studies on Dendrobium nobile, Sephadex LH-20 was used for column chromatography, followed by preparative thin-layer chromatography (PTLC) to obtain compounds including 1-hydroxy-(+)-epicubenol.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and essential technique for the isolation and purification of specific compounds on a larger scale, distinguishing it from analytical HPLC which focuses on detailed analysis and quantification. In preparative HPLC, the goal is to obtain sufficient quantities of purified material for further research or industrial applications, such as structure elucidation, biological assays, or formulation.

Key differences in preparative HPLC include the use of significantly larger columns (typically 20 mm to 100 mm or more in diameter) packed with larger stationary phase particles (e.g., 10-20 µm) to accommodate larger sample volumes and achieve higher flow rates. This design helps to reduce back pressure while maintaining efficient separation. Preparative HPLC is commonly used as a final purification step after initial separation techniques like column chromatography. For instance, it has been utilized for the one-step purification of main components from essential oils and for isolating impurities for further structural characterization.

Biosynthesis and Enzymology of Epicubenol

Enzymatic Catalysis: Epicubenol Synthase Activity

Mechanistic Studies of Enzymatic Cyclization

Investigation of Hydride Shifts (e.g., 1,2- and 1,3-Hydride Migration)

Hydride shifts are crucial steps in the complex cyclization cascade leading to this compound. Research has provided direct and indirect evidence for both 1,2- and 1,3-hydride migrations during its biosynthesis.

In studies involving Heteroscyphus planus, the formation of (+)-epicubenol from (2E,6E)-FPP was found to be consistent with a mechanism involving a specific 1,3-hydride shift. sci-hub.se Further investigations using [6-²H]FPP provided indirect evidence for a 1,2-hydride shift based on mass spectrometry (MS) data. sci-hub.se

More detailed mechanistic insights into (+)-epicubenol biosynthesis in Streptomyces griseus reveal a sequence of events initiated by the formation of an (S)-(E,Z)-germacrenyl cation. This cation undergoes a 1,3-hydride migration, leading to the cyclization to a muurololyl cation. Subsequently, a 1,2-hydride shift occurs, which is then followed by the nucleophilic attack of a water molecule to yield (+)-epicubenol. researchgate.net Isotopic labeling experiments are instrumental in elucidating these precise hydrogen migration pathways during terpene cyclizations. nih.gov

Origin of the Hydroxyl Oxygen Atom (from Water)

A defining characteristic of this compound, as a sesquiterpene alcohol, is the origin of its hydroxyl oxygen atom. Isotope labeling studies have conclusively demonstrated that this oxygen atom is derived exclusively from bulk water present in the reaction medium. acs.orgnih.govcardiff.ac.uk

Specifically, experiments involving the incubation of this compound synthase with farnesyl pyrophosphate in the presence of H₂¹⁸O (water enriched with the oxygen-18 isotope) resulted in the formation of this compound where the hydroxyl oxygen atom was found to be entirely ¹⁸O. This was rigorously established through analysis using gas chromatography-selected ion monitoring mass spectrometry (GC-SIM-MS) of the derived TMS-epicubenol derivative. nih.govresearchgate.net This finding highlights the enzyme's capacity to mediate water capture as a final quenching step in the reaction cascade. acs.orgcardiff.ac.uk

Stereochemical Course of Biosynthesis

The stereochemical fidelity of this compound biosynthesis is critical for the formation of the correct enantiomeric product, (+)-epicubenol. Research has elucidated key stereochemical intermediates and transformations.

Experiments with (+)-epicubenol synthase have confirmed the intermediacy of (3R)-nerolidyl diphosphate (B83284) (NPP) in the cyclization reaction. rsc.orgnih.gov This initial step involves a syn allylic rearrangement of FPP to generate (3R)-NPP. The subsequent cyclization proceeds from the cisoid conformer of (3R)-NPP, leading to the formation of the helminthogermacradienyl cation. nih.gov These findings are consistent with and provide strong support for previously established stereochemical models of sesquiterpene biosynthesis. rsc.org

Molecular and Genetic Aspects of Biosynthesis

The understanding of this compound biosynthesis has been significantly advanced by the identification, characterization, and genetic manipulation of the enzymes involved.

Identification and Characterization of this compound Synthase Genes

The gene encoding this compound synthase, specifically the SGR6065 gene (designated gecA), was identified and characterized from Streptomyces griseus. researchgate.netnih.gov This represented a significant breakthrough as gecA was the first example of an (+)-epicubenol synthase-encoding gene to be cloned. researchgate.netnih.gov

Overexpression of the gecA gene in Streptomyces lividans successfully led to the production of (+)-epicubenol. researchgate.netnih.gov Further characterization involved the production of the N-terminal histidine-tagged GecA protein in Escherichia coli. Incubation of this recombinant GecA protein with its substrate, farnesyl diphosphate (FPP), yielded (+)-epicubenol as the predominant product. researchgate.netnih.gov

Kinetic studies of the recombinant GecA enzyme provided the following parameters:

| Parameter | Value | Unit |

| Km (for FPP) | 254 ± 7.1 | nM |

| kcat | 0.026 ± 0.001 | s⁻¹ |

| kcat/Km | 0.10 | s⁻¹ µM⁻¹ |

These kinetic values were found to be broadly comparable to those reported for other known bacterial sesquiterpene cyclases. researchgate.netnih.gov While gecA was the first cloned gene, this compound synthases had previously been purified and characterized from other sources, including the liverwort Heteroscyphus planus and Streptomyces sp. LL-B7. researchgate.netnih.gov More recently, a phylogenetically unrelated (+)-1-epi-cubenol synthase was identified in Nonomuraea coxensis, indicating convergent evolution of this enzymatic function. nih.gov

Phylogenetic Analysis of Terpene Synthases

Terpene synthases are broadly distributed across various bacterial species, particularly within the genus Streptomyces. pnas.orgnih.govresearchgate.net Phylogenetic analyses of these enzymes reveal a considerable degree of branching and structural diversity, indicating a wide evolutionary landscape for terpene biosynthesis in bacteria. pnas.org

This compound synthase is recognized as one of the ten major types of terpene synthases found within the Streptomyces genus. nih.govresearchgate.net The SGR_6065 this compound synthase from Streptomyces griseus clusters phylogenetically with other known this compound synthases. pnas.orgpnas.org The discovery of a (+)-1-epi-cubenol synthase in Nonomuraea coxensis that is phylogenetically distinct from the Streptomyces enzymes highlights instances of convergent evolution in the microbial world for producing the same compound. nih.gov

Heterologous Expression and Recombinant Enzyme Production

Heterologous expression systems have proven invaluable for the identification and biochemical characterization of terpene synthases, including this compound synthase. The N-terminal histidine-tagged GecA protein from Streptomyces griseus was successfully produced in Escherichia coli, facilitating its purification and in vitro enzymatic assays. researchgate.netnih.gov

Beyond E. coli, expression of the gecA gene in an engineered Streptomyces lividans host also led to the production of (+)-epicubenol. researchgate.netnih.gov Engineered Streptomyces hosts have been extensively utilized to determine the biochemical function of numerous bacterial terpene synthases, including this compound synthase. pnas.orgpnas.org Recombinant terpene synthases are commonly purified using techniques such as nickel affinity chromatography, followed by desalting to remove salts and imidazole, making them suitable for in vitro activity assays. plos.org E. coli is a frequently employed host for the heterologous expression of fungal sesquiterpene synthases, demonstrating its general utility in producing recombinant terpene synthases. plos.orgmdpi.com

Chemical Synthesis and Derivatization of Epicubenol and Its Analogues

Approaches to Chemoenzymatic and Stereoselective Synthesis

The biosynthesis of (+)-1-epi-cubenol in nature primarily involves terpene synthases, such as those found in Streptomyces griseus and Nonomuraea coxensis researchgate.netmtroyal.canih.govbeilstein-journals.orgmolaid.comscielo.br. These enzymes catalyze the cyclization of farnesyl diphosphate (B83284) (FDP) to yield epicubenol acs.orgd-nb.infocardiff.ac.uk. For instance, a terpene synthase from Nonomuraea coxensis has been identified as a (+)-1-epi-cubenol synthase, and it is phylogenetically distinct from other known enzymes with the same function prevalent in streptomycetes researchgate.netmtroyal.canih.govmolaid.com.

Enzymatic cyclization of farnesyl diphosphate (FDP) by this compound synthase involves a complex mechanistic pathway. Studies using isotopically labeled substrates have been instrumental in elucidating the stereochemical course and hydrogen migration events during these cyclizations researchgate.netmtroyal.canih.govbeilstein-journals.orgmolaid.comcardiff.ac.uk. For example, incubation of [1,1-²H₂]-farnesyl diphosphate with this compound synthase resulted in this compound labeled with deuterium (B1214612) at C-5 and C-11, demonstrating the occurrence of a 1,3-hydride shift in the mechanism researchgate.net. The oxygen atom in this compound, as a hydroxylated product, is derived from bulk water, indicating a water-capture mechanism during the final carbocation quenching step acs.orgd-nb.info.

Beyond enzymatic biosynthesis, total chemical synthesis of (±)-epicubenol has also been achieved. One reported synthesis involved an eight-step route starting from a readily available diene aldehyde, utilizing an intramolecular Diels-Alder reaction as a key step lookchem.comacs.orgnih.gov. Early work also described the transformation of α-cubebene into cubenol (B1250972) and epi-cubenol rsc.org.

Chemical Modification and Derivatization Strategies

Chemical modification and derivatization of this compound are performed to explore its reactivity, confirm its structure, and facilitate its analysis, particularly by chromatographic and spectroscopic methods.

Epoxidation Reactions

Epoxidation reactions of this compound have been conducted to investigate its unsaturated functionalities. Specifically, epoxidations of both (+)-1-epi-cubenol and the plant-derived (-)-cubenol and (-)-1-epi-cubenol have been reported. These reactions were crucial for confirming the structure and determining the absolute configuration of a natural product isolated from the brown alga Dictyopteris divaricata. The crystal structures of the epoxides derived from both (+)- and (-)-1-epi-cubenol have also been reported, providing detailed structural insights into these derivatives researchgate.netmtroyal.canih.govmolaid.com. Epoxidation typically involves the addition of an oxygen atom across a carbon-carbon double bond, forming an epoxide ring nih.govkpi.ua.

Acid-Catalyzed Conversions

This compound undergoes acid-catalyzed conversions, which can lead to the formation of isomeric products. A notable example is the acid-catalyzed conversion of this compound into an isomeric ketone researchgate.netmtroyal.canih.govmolaid.com. These reactions often involve carbocation rearrangements and subsequent quenching, characteristic of terpene chemistry under acidic conditions nih.gov.

Formation of Analytical Derivatives (e.g., TMS-Epicubenol)

For analytical purposes, particularly with gas chromatography-mass spectrometry (GC-MS), it is common to derivatize hydroxyl-containing compounds like this compound to improve their volatility, thermal stability, and detection sensitivity. A common derivatization strategy for alcohols is the formation of trimethylsilyl (B98337) (TMS) ethers beilstein-journals.orgnih.gov. While a specific PubChem CID for "TMS-Epicubenol" is not listed, the trimethylsilyl radical (C₃H₉Si) itself has a PubChem CID 123362 nih.gov. The derivatization involves the reaction of the hydroxyl group of this compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylchlorosilane (TMCS), to replace the active hydrogen with a trimethylsilyl group. This conversion typically enhances chromatographic separation and allows for characteristic fragmentation patterns in mass spectrometry, aiding in identification and quantification mdpi.comresearchgate.netekb.eg.

Derivatization for Enhanced Chromatographic Separation and Detection

Derivatization strategies are widely employed to enhance the chromatographic separation and detection of this compound and similar terpenoids. By converting this compound into less polar or more volatile derivatives, its elution behavior in GC can be optimized, reducing tailing and improving peak shape. Furthermore, specific derivatization reagents can introduce chromophores or fluorophores, enabling detection by UV-Vis or fluorescence detectors, respectively, or enhance ionization efficiency for mass spectrometric analysis nih.govresearchgate.netekb.eg. For instance, many terpenes and terpenols, including this compound, are amenable to GC-MS analysis, sometimes without derivatization, but derivatization can significantly improve the analytical outcome for complex matrices or trace analysis nih.gov.

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound is invaluable for advanced research, particularly in biosynthetic studies, mechanistic investigations, and as internal standards for quantitative analysis. A significant achievement in this area is the successful production of completely deuterated [²H₂₆]-1-epi-cubenol beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.orgnih.govbeilstein-journals.org. This was accomplished by culturing the bacterium Streptomyces griseus in a medium composed of 100% deuterated water and deuterated carbon sources, such as [²H₈]glycerol beilstein-journals.orgnih.gov.

Isotopic labeling experiments, especially with deuterium (²H) and carbon-13 (¹³C), allow researchers to unambiguously assign NMR data and trace the fate of specific atoms during complex enzymatic cyclization reactions researchgate.netmtroyal.canih.govmolaid.com. For example, the use of [6-²H]-farnesyl diphosphate in enzymatic assays with this compound synthase helped confirm a predicted 1,2-hydride shift in its formation mechanism molaid.com. Isotopically labeled compounds are also critical as internal standards in quantitative mass spectrometry (e.g., stable isotope dilution assay, SIDA), where the labeled analogue behaves almost identically to the unlabeled analyte, correcting for sample preparation losses and matrix effects tum.deacanthusresearch.comchemrxiv.org.

Production of Deuterated this compound via Fermentation

The production of completely deuterated this compound, specifically [(2)H26]-1-epi-cubenol, has been successfully achieved through fermentation by the actinomycete Streptomyces griseus. This groundbreaking achievement marked the first instance of a completely deuterated terpene being obtained via fermentation thegoodscentscompany.comlipidmaps.orgnih.govnih.govuni.lu. The process involves culturing Streptomyces griseus in a fully deuterated medium thegoodscentscompany.comlipidmaps.orgnih.govnih.govuni.lunih.gov.

The feasibility of this approach is notable, considering the significant kinetic isotope effect of deuterium, which typically slows down metabolic processes in living organisms thegoodscentscompany.comlipidmaps.orgnih.govuni.lu. Despite this challenge, the fermentation yielded a high degree of deuterium incorporation. Analysis revealed a deuterium content exceeding 98%. Specifically, the product distribution included 17% completely deuterated [(2)H26]-epicubenol, 50% [(2)H25]-epicubenol, and 33% [(2)H24]-epicubenol thegoodscentscompany.com.

Gas chromatography-mass spectrometry (GC-MS) analysis demonstrated a clear distinction between the deuterated and unlabeled compounds. Deuterated this compound exhibited an earlier elution time compared to its non-labeled counterpart. Furthermore, the molecular ion of deuterated this compound shifted from m/z = 222 (for the natural sesquiterpene alcohol, C15H26O) to m/z = 248, unequivocally indicating the incorporation of up to 26 deuterium atoms thegoodscentscompany.com.

Table 1: Deuterium Incorporation in this compound via Fermentation

| Deuterated Species | Deuterium Content (%) | Molecular Ion (m/z) |

| [(2)H26]-Epicubenol | 17 | 248 |

| [(2)H25]-Epicubenol | 50 | 247 |

| [(2)H24]-Epicubenol | 33 | 246 |

| Unlabeled this compound | 0 | 222 |

Application of Labeled Analogues in Biosynthetic Investigations

Isotopically labeled compounds, particularly those enriched with stable isotopes such as deuterium (2H) and carbon-13 (13C), are indispensable tools in the elucidation of complex biosynthetic pathways of natural products thegoodscentscompany.comthegoodscentscompany.com. The use of labeled this compound analogues has provided critical insights into the enzymatic mechanisms governing its formation.

Deuterium labeling is particularly powerful for tracking hydrogen shifts, observing stereospecific conversions, and identifying hydride abstractions or deprotonation steps within multi-step biosynthetic cascades thegoodscentscompany.com. Gas chromatography-mass spectrometry (GC-MS) serves as an effective method for detecting deuterium incorporation, and with established fragmentation mechanisms, the precise site of incorporation can be determined thegoodscentscompany.com. While high incorporation rates are typically required for 1H NMR spectroscopy to investigate the site of incorporation, 2H NMR spectroscopy offers a viable alternative thegoodscentscompany.com. Furthermore, the study of deuterium kinetic isotope effects can reveal alterations in product distributions in branching biosynthetic pathways, aiding in their mechanistic interpretation thegoodscentscompany.com.

Completely deuterated compounds, such as [(2)H26]-epicubenol, are not merely scientific curiosities but are of significant interest to natural product chemists for their utility in elucidating biosynthetic pathways thegoodscentscompany.com. An innovative application involves "inverse feeding experiments," where non-labeled compounds are used in conjunction with completely labeled compounds, offering a broader scope for biosynthetic investigations, especially given the wider commercial availability of non-labeled precursors compared to labeled ones thegoodscentscompany.com.

Specific research findings using labeled analogues of this compound and its precursors include:

Hydrogen Migrations: Isotopic labeling experiments have been instrumental in assigning NMR data and investigating hydrogen migrations during terpene cyclizations nih.gov.

1,2-Hydride Shift: Incubation of [6-2H]-farnesyl pyrophosphate with this compound synthase, an enzyme isolated from Streptomyces sp. LL-B7, resulted in this compound labeled with deuterium at the C-10 position. This finding provided evidence for a 1,2-hydride shift mechanism during this compound formation.

1,3-Hydride Shift: Further studies involving the cyclization of [1,1-2H2]-farnesyl diphosphate with crude this compound synthase demonstrated that the resulting this compound was labeled with deuterium at both C-5 and C-11, thereby confirming the occurrence of a 1,3-hydride shift nih.gov.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds like epicubenol, offering atomic-level information about the molecule's connectivity and three-dimensional arrangement. emerypharma.comweebly.comnih.gov

Application of 1D and 2D NMR for Structure Determination

One-dimensional (1D) NMR experiments, such as Proton (¹H NMR) and Carbon-13 (¹³C NMR), provide fundamental data for structural characterization. ¹H NMR spectra reveal information about the number of different proton environments, their chemical shifts, multiplicity (splitting patterns), and coupling constants, which indicate neighboring protons. emerypharma.comresearchgate.nethuji.ac.il Similarly, ¹³C NMR spectra provide insights into the carbon skeleton by showing distinct signals for each unique carbon environment and their chemical shifts. nih.govresearchgate.netresearchgate.netsavemyexams.com

For more complex structures, two-dimensional (2D) NMR techniques are indispensable. These experiments establish correlations between different nuclei, allowing for a comprehensive mapping of the molecular structure. Key 2D NMR methods include:

Correlation Spectroscopy (COSY): Identifies protons that are spin-coupled to each other, indicating direct or through-bond connectivity. emerypharma.comnih.govresearchgate.netresearchgate.netresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC) / Heteronuclear Multiple Quantum Coherence (HMQC): Correlate protons directly bonded to carbons, assigning proton signals to their respective carbon atoms. researchgate.netresearchgate.netresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons separated by two or three bonds, providing crucial information about quaternary carbons and long-range connectivity. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provide information about spatial proximities between protons, regardless of bond connectivity. These are vital for determining the relative stereochemistry and conformation of the molecule. researchgate.netresearchgate.netresearchgate.netuzh.ch

The absolute stereochemistry of (+)-epicubenol, for instance, has been determined using a combination of ¹H and ¹³C NMR spectroscopy, alongside gas-liquid chromatography (GLC) with a chiral capillary column and optical rotations. rsc.org

Deuterium (B1214612) NMR (²H NMR) for Hydride Migration Analysis

Deuterium NMR (²H NMR) is a powerful tool for investigating mechanistic pathways, particularly in biosynthetic studies involving hydride shifts. beilstein-journals.orgwikipedia.org Deuterium (²H or D), an isotope of hydrogen with a nuclear spin of 1, allows for tracking the movement of hydrogen atoms within a molecule. huji.ac.ilwikipedia.org

In the biosynthesis of this compound, ²H NMR has been instrumental in confirming specific hydride migrations. For example, the ²H NMR analysis of (+)-epicubenol synthesized from [1,1-²H₂]-farnesyl diphosphate (B83284) (FPP) provided direct evidence for a 1,3-hydride shift during its formation. sci-hub.seacs.org Similarly, indirect evidence for a 1,2-hydride shift was obtained from the ²H NMR analysis of (+)-epicubenol generated from [6-²H]-FPP. sci-hub.se While ²H NMR shares a similar chemical shift range with ¹H NMR, its resolution is typically poorer, and samples often require ²H-enrichment to achieve a sufficiently strong signal due to deuterium's low natural abundance (0.016%). huji.ac.ilbeilstein-journals.orgwikipedia.org

Carbon-13 NMR (¹³C NMR) for Isotopic Enrichment Studies

¹³C NMR spectroscopy is extensively utilized in isotopic enrichment studies, particularly for tracing metabolic pathways and understanding the incorporation of labeled precursors into complex molecules. beilstein-journals.orgnih.govnih.govfrontiersin.org By introducing ¹³C-labeled compounds, researchers can precisely determine the locus of incorporation of these isotopes within the molecule. beilstein-journals.orgnih.gov

This technique is crucial for metabolic flux analysis and accurate quantification of ¹³C enrichment in biological extracts. nih.govnih.gov ¹³C NMR spectra are characterized by sharp single signals, with the chemical shift of each signal providing information about the specific chemical environment of the carbon atom. savemyexams.com High-resolution ¹³C NMR experiments on ¹³C-enriched extracts allow for detailed analysis of carbon partitioning into various organic solutes. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of compounds, aiding in their identification and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS), sometimes referred to as Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS), is a widely used analytical technique for the identification and profiling of volatile and semi-volatile compounds, including this compound. rsc.orgbeilstein-journals.orgsci-hub.seacs.orgamazonaws.comscioninstruments.com This hyphenated technique separates components of a mixture by gas chromatography and then identifies them based on their mass-to-charge ratio (m/z) and characteristic fragmentation patterns in the mass spectrometer. amazonaws.comscioninstruments.com

GC-MS analysis has been applied to this compound, for instance, in studies confirming the presence of hydride shifts during its biosynthesis by analyzing the mass unit shifts of molecular and fragment ions from deuterated precursors. sci-hub.se The molecular ion for this compound (C₁₅H₂₆O) is observed at m/z 222. nih.govhmdb.ca Predicted GC-MS spectra indicate prominent fragment ions, with m/z 119 often appearing as a top peak, along with other significant ions like m/z 161 and m/z 105. nih.govhmdb.ca Furthermore, the differences in carbon-deuterium (C-D) bond properties compared to carbon-hydrogen (C-H) bonds enable the chromatographic separation of deuterated this compound from its unlabeled counterpart, which is valuable for detailed mass spectral interpretation in labeling studies. beilstein-journals.org

Table 1: Characteristic Mass Spectrometry Data for this compound

| Feature | Value | Source |

| Molecular Ion (M⁺) | m/z 222 | nih.govhmdb.ca |

| Top Fragment Ion | m/z 119 | nih.govhmdb.ca |

| Other Fragment Ions | m/z 161, m/z 105 (predicted) | hmdb.ca |

| Derived Ion (from deuterated this compound) | (M - H₂O)⁺, ions a, b, c (shifted by mass units) | sci-hub.se |

Selected Ion Monitoring (SIM) Mass Spectrometry

Selected Ion Monitoring (SIM) is a highly sensitive and selective mass spectrometry acquisition mode used for targeted analysis of specific compounds within complex matrices. scioninstruments.comspeciation.net Instead of scanning a broad range of m/z values, SIM focuses on monitoring only pre-selected ions that are characteristic of the analyte of interest. scioninstruments.comspeciation.net

This focused approach significantly enhances the sensitivity of detection, allowing for the quantification of trace amounts of compounds by increasing the signal-to-noise ratio. scioninstruments.comnih.govmdpi.com SIM is particularly valuable when analyzing samples with low concentrations of this compound or when specific isotopic forms need to be precisely quantified, such as in biosynthetic studies involving labeled precursors. sci-hub.senih.gov For instance, SIM mass chromatograms have been employed to analyze sesquiterpenes, including this compound, generated from deuterated farnesyl diphosphate, providing crucial data for understanding enzymatic cyclization pathways. sci-hub.se

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique used to determine the exact mass of a compound, thereby allowing for the precise determination of its elemental composition nih.govbioanalysis-zone.comlibretexts.org. Unlike conventional mass spectrometry, which provides nominal masses, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, enabling the distinction between molecules with the same nominal mass but different elemental formulas bioanalysis-zone.comlibretexts.org.

For this compound (C₁₅H₂₆O), the computed exact mass is 222.198365449 Da nih.gov. HRMS analysis can also predict various adduct ions, which are formed by the attachment of other ions (e.g., H⁺, Na⁺, NH₄⁺) to the molecule, providing further confirmation of its molecular weight and formula uni.lu.

Table 1: Predicted Adduct Masses for this compound (C₁₅H₂₆O)

| Adduct Ion | m/z (Predicted) |

| [M+H]⁺ | 223.20564 |

| [M+Na]⁺ | 245.18758 |

| [M-H]⁻ | 221.19108 |

| [M+NH₄]⁺ | 240.23218 |

| [M+K]⁺ | 261.16152 |

| [M+H-H₂O]⁺ | 205.19562 |

| [M+HCOO]⁻ | 267.19656 |

| [M+CH₃COO]⁻ | 281.21221 |

| [M+Na-2H]⁻ | 243.17303 |

| [M]⁺ | 222.19781 |

| [M]⁻ | 222.19891 |

Data derived from PubChemLite uni.lu.

Fragmentation Pattern Analysis

Fragmentation pattern analysis, often performed using techniques like Electron Ionization Mass Spectrometry (EI-MS) or tandem mass spectrometry (MS/MS), provides crucial insights into the structural connectivity and substructures within a molecule nih.govuvic.caepfl.ch. By breaking down the parent ion into smaller, characteristic fragments, researchers can deduce the arrangement of atoms and functional groups nih.govuvic.ca.

While specific detailed fragmentation patterns for this compound were not explicitly provided in the search results, the general principles of mass spectral fragmentation apply to sesquiterpenes. Electron impact ionization typically leads to the formation of a molecular ion, followed by characteristic cleavages and rearrangements that are indicative of the compound's skeletal structure and the presence of functional groups like hydroxyls uni-konstanz.denist.govresearchgate.net. Analysis of these patterns helps in distinguishing isomers and confirming proposed structures nih.govepfl.ch.

Determination of Absolute Configuration using Optical Rotation

Optical rotation is a physical property of chiral compounds that involves the rotation of plane-polarized light as it passes through a sample saskoer.cawikipedia.org. This property is measured using a polarimeter, and the specific rotation ([α]) is an intensive property that can be used to quantify the enantiomeric excess of a compound if the specific rotation of the enantiopure compound is known wikipedia.org.

While optical rotation can indicate the presence of chirality and is useful for assessing enantiomeric purity, it is important to note that there is no direct correlation between the sign of optical rotation (dextrorotary, +; levorotary, -) and the absolute configuration (R or S) of a chiral molecule libretexts.orgsaskoer.calibretexts.org. The sign and magnitude of optical rotation can also be influenced by factors such as temperature and solvent libretexts.orglibretexts.org. However, the variation of specific rotation with wavelength, known as optical rotatory dispersion (ORD), can be used in conjunction with computational methods to determine the absolute configuration of certain compounds wikipedia.org. For example, 1-hydroxy-(+)-epicubenol has been reported, implying a positive optical rotation frontiersin.org.

Compound Names and PubChem CIDs

Structure Activity Relationship Sar Studies of Epicubenol

Principles of Structure-Activity Relationship Analysis

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry, pharmacology, and toxicology that investigates the connection between a molecule's chemical structure and its biological activity ontosight.aislideshare.net. The core principle of SAR posits that the biological activity of a compound is directly influenced by its three-dimensional structure and the chemical properties of its constituent functional groups ontosight.ai.

The primary objective of SAR analysis is to systematically modify the chemical structure of a lead compound to enhance its desired biological activity, mitigate unwanted side effects, or even uncover novel therapeutic applications ontosight.aislideshare.netdrugdesign.org. Key aspects of SAR studies involve making targeted chemical modifications, such as altering functional groups, substituents, or the molecular scaffold, and subsequently evaluating how these structural variations impact biological activities ontosight.aidrugdesign.org. By correlating structural changes with observed biological responses, researchers can identify the pharmacophore—the essential structural features responsible for the compound's activity—and optimize its properties slideshare.netdrugdesign.org. This analytical approach is vital for the rational design of new drugs and for predicting the biological effects of novel chemical entities collaborativedrug.com.

Correlation of Epicubenol's Structure with Biological Functions

This compound's distinct chemical structure, characterized by its bicyclic cadinane (B1243036) skeleton, multiple chiral centers, and a hydroxyl group, is intrinsically linked to its biological functions ontosight.ainih.govmdpi.com. Research has indicated that this compound exhibits a range of promising biological activities, including antimicrobial (antibacterial and antifungal) properties, insecticidal effects, and potential anti-inflammatory, antioxidant, and anticancer applications ontosight.ai.

The presence of the hydroxyl group in this compound (C₁₅H₂₆O) is a key structural feature that influences its polarity and ability to form hydrogen bonds, which are critical for interactions with biological targets such as enzymes or receptors ontosight.ai. Its sesquiterpene nature, implying a moderate lipophilicity, allows it to interact with biological membranes and penetrate cellular environments, contributing to its observed activities mdpi.com. The multiple chiral centers within this compound's naphthalene (B1677914) ring system mean that its precise three-dimensional orientation is crucial. Even subtle differences in stereochemistry can significantly alter how the molecule interacts with biological macromolecules, leading to specific or differential biological effects ontosight.ai. For instance, this compound has shown weak inhibitory activity against Escherichia coli and Bacillus cereus, suggesting that its specific structural arrangement facilitates these antibacterial interactions semanticscholar.org.

Comparative SAR with Related Sesquiterpenoids (e.g., Cubenol (B1250972), Cadinanes)

This compound belongs to the broader class of sesquiterpenoids, specifically categorized as a cadinane-type sesquiterpenoid mdpi.comresearchgate.netresearchgate.net. Within this class, compounds like cubenol and various cadinane derivatives share structural similarities, making comparative SAR studies highly informative. Notably, this compound (also known as 1-epi-cubenol) and cubenol are stereoisomers, meaning they possess the same molecular formula and connectivity but differ in the spatial arrangement of their atoms nist.govnist.gov.

This stereoisomeric relationship is paramount in SAR, as even minor differences in chiral centers can lead to significant variations in biological activity. For example, both cubenol and 1-epi-cubenol (this compound) have been identified as major components in essential oils and have demonstrated antibacterial activity semanticscholar.orgtandfonline.com. The varying potency or spectrum of activity between these stereoisomers underscores the critical role of specific stereochemical configurations in dictating biological outcomes. Studies on other cadinane-type sesquiterpenoids have highlighted the importance of oxygenation patterns on the cadinane skeleton, where the position and nature of hydroxyl groups or other functional groups can profoundly influence their biological properties mdpi.comresearchgate.net. This comparative analysis helps to pinpoint the specific structural elements that confer unique bioactivities within the cadinane family.

Elucidation of Structural Features Governing Specific Bioactivities

Hydroxyl Group : The single hydroxyl group (-OH) in this compound is a critical functional group. It contributes to the compound's ability to engage in hydrogen bonding, which is a common interaction mechanism with biological targets ontosight.ai. In the context of antimicrobial activity, the hydroxyl group can influence membrane permeability or interaction with bacterial enzymes. For instance, the presence of hydroxyl groups has been implicated in the cytotoxic activity of related eudesmane-type sesquiterpenoids mdpi.com.

Cadinane Skeleton : The bicyclic decalin core, characteristic of the cadinane class, provides a rigid scaffold that positions the functional groups and substituents in a specific spatial arrangement mdpi.comnih.gov. The isopropyl group and methyl substituents on this core contribute to the molecule's lipophilicity and steric bulk, influencing its ability to access and bind to hydrophobic pockets in biological systems.

While direct, highly detailed SAR studies specifically on this compound are still emerging, the understanding derived from comparative studies with cubenol and other cadinane sesquiterpenoids strongly suggests that the interplay of its hydroxyl group, the conformation of its bicyclic ring system, and the precise stereochemistry at its chiral centers are the key structural determinants governing its antimicrobial, insecticidal, and other potential pharmacological activities ontosight.aisemanticscholar.orgtandfonline.com. Further research employing targeted structural modifications and comprehensive biological assays would provide more granular insights into the specific features responsible for each observed bioactivity.

Biological and Ecological Roles of Epicubenol

Ecological Interactions and Functions in Natural Systems

Role as a Volatile Organic Compound (VOC) in Plant Communication

Volatile Organic Compounds (VOCs) are chemical molecules emitted by plants into their environment, playing a crucial role in plant-plant communication by alerting neighboring plants to potential threats, such as herbivores or pathogens. arvensis.cominteresjournals.orgnih.govnih.gov Upon detecting these airborne signals, recipient plants can activate their own defense mechanisms. arvensis.cominteresjournals.org VOCs can also attract natural predators or parasitoids of herbivores, contributing to indirect plant defense. arvensis.comnih.govusp.br

Epicubenol has been identified as a component of essential oils derived from various plant species, such as Torreya grandis leaves mdpi.com and Pistacia lentiscus unipi.it. It is also noted as a characteristic volatile compound excreted by the phytoplankton Gymnodinium nagasakiense. researchgate.net While this compound is a volatile compound, specific detailed research on its direct role as a signaling VOC in plant-plant communication, in the same manner as well-studied plant hormones like methyl jasmonate or methyl salicylate, is not extensively detailed in the provided literature. However, its presence in volatile essential oils suggests its potential contribution to the complex chemical language of plants.

Plant Defense Mechanisms Against Herbivores and Pathogens

This compound, as a sesquiterpene alcohol, belongs to the class of terpenes, which are known to play critical roles in plant defense mechanisms. fiveable.meunn.edu.ng Terpenes can deter herbivores and offer protection against pathogens. fiveable.me Sesquiterpenoids, a subgroup of terpenes, function as phytoalexins and antifeedants, actively discouraging herbivory. unn.edu.ng

Research indicates that this compound possesses insecticidal effects, suggesting its potential application in integrated pest management strategies. ontosight.ai Furthermore, this compound has demonstrated antimicrobial properties, exhibiting both antibacterial and antifungal activities. ontosight.ai For instance, essential oil from Argania spinosa, where 1,10-di-epi-cubenol is a major constituent, has shown antibacterial activity, particularly against Gram-positive bacteria. tandfonline.com Studies have also suggested isomers of this compound as effective antifungal compounds. acs.org

Interactions with Insect Pests (e.g., as a repellent, recognized by specific insects)

This compound and its related compounds contribute to plant defense against insect pests through repellent and potentially insecticidal actions. Essential oils containing this compound have been investigated for their efficacy against various insects.

Repellent Activity: Essential oils containing this compound have shown repellent effects against stored grain pests. For example, essential oils containing this compound exhibited repellent activity against Tribolium castaneum adults. researchgate.net Similarly, the essential oil extracted from Pistacia lentiscus, which includes 1-epi-cubenol among its components, demonstrated repellent activity against adults of Rhyzopertha dominica, Sitophilus zeamais, and Tribolium confusum. unipi.it

Insecticidal Properties: Beyond repellency, some studies suggest that this compound may possess direct insecticidal properties, making it a candidate for pest control. ontosight.ai Terpenoids, the broader class to which this compound belongs, are known to act as repellents, deterrents, growth inhibitors, or can cause direct mortality in insects. mdpi.com

Allelopathic Properties and Plant-Plant Interactions

Allelopathy is a phenomenon where plants release chemical compounds, known as allelochemicals, into the environment that can influence the growth, survival, and reproduction of other plants, often with negative effects. cabidigitallibrary.orgmdpi.combiologiachile.clmdpi.com These allelochemicals are typically secondary metabolites. mdpi.com

While this compound is a sesquiterpene alcohol, a type of plant secondary metabolite, the provided research does not explicitly detail specific allelopathic properties or direct involvement of this compound as an allelochemical in plant-plant interactions. The field of allelopathy recognizes that secondary metabolites mediate these interactions, but direct evidence for this compound's role in this context is not available in the search results.

Plant-Microbe Associations

This compound and related compounds may play a role in the complex interactions between plants and microbes. The discovery of plant-like volatile terpenes, such as isomers of this compound, produced by endophytes (bacteria living within plants) suggests intricate molecular interactions within plant-microbe associations. researchgate.net This highlights a potential co-evolutionary aspect or direct involvement of these compounds in mediating the relationship between the host plant and its microbial inhabitants.

Furthermore, studies have explored the molecular interaction of 1,10-di-epi-cubenol with specific bacterial receptors, including TyrRS, DNA gyrase, and dihydrofolate reductase (DHFR). mdpi.com Such interactions indicate a direct influence of these compounds on microbial physiology, which could be relevant in the context of plant defense against pathogenic microbes or in fostering beneficial plant-microbe symbioses.

Investigated Biological Activities

Beyond its ecological roles, this compound and its derivatives have been investigated for a range of biological activities, primarily in pharmacological and antimicrobial contexts.

Antimicrobial Activity: this compound has demonstrated both antibacterial and antifungal activities. ontosight.ai Essential oils containing 1,10-di-epi-cubenol, such as those from Hornstedtia bella, have shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus, methicillin-resistant Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis, as well as fungal strains like Candida tropicalis and Candida parapsilosis. tandfonline.comresearchgate.net Some studies suggest isomers of this compound as effective antifungal compounds. acs.org

Antioxidant Potential: Essential oils containing 1,10-di-epi-cubenol have exhibited promising antioxidant properties. For example, the essential oil from Grewia bulot, containing 1,10-di-epi-cubenol, showed antioxidant potential with an IC50 value of 452.65 ± 28.40 µg/mL in the DPPH model. nih.gov Similarly, the chloroform (B151607) extract of Centaurea bruguieriana, which includes 1,10-di-epi-cubenol, demonstrated high antioxidant activity with IC50 values of 49.4 µg/mL in the DPPH scavenging activity test and 52.8 µg/mL in the ABTS test. mdpi.com

Cytotoxicity (Anticancer Activity): Research has indicated that essential oils containing 1,10-di-epi-cubenol can exhibit significant cytotoxicity against various cancer cell lines. The essential oil from Grewia bulot showed cytotoxic effects against KB (oral epidermoid carcinoma), Hep-G2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and SK-LU-1 (lung adenocarcinoma) cancer cell lines. nih.gov

Table 1: Cytotoxicity of Grewia bulot Essential Oil (containing 1,10-di-epi-cubenol) on Cancer Cell Lines nih.gov

| Cancer Cell Line | IC50 (µg/mL) ± SD |

| KB | 44.04 ± 1.47 |

| Hep-G2 | 74.20 ± 3.71 |

| MCF-7 | 60.10 ± 2.05 |

| SK-LU-1 | 53.07 ± 2.80 |

Table 2: Antioxidant Activity of Extracts Containing 1,10-di-epi-cubenol mdpi.comnih.gov

| Source/Extract | Assay Model | IC50 (µg/mL) ± SD |

| Grewia bulot Essential Oil | DPPH | 452.65 ± 28.40 |

| Centaurea bruguieriana Chloroform Fraction | DPPH | 49.4 |

| Centaurea bruguieriana Chloroform Fraction | ABTS | 52.8 |

Potential Pharmacological Applications: Beyond the specific activities mentioned, this compound's unique structure and bioactivity profile warrant further investigation into its potential pharmacological uses, including anti-inflammatory and other therapeutic applications. ontosight.ai

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties, including activity against both bacteria and fungi ontosight.ainih.gov.

This compound, often as a component of essential oils, shows antibacterial activity against various bacterial strains. Studies have indicated that essential oils containing this compound can exhibit mild to moderate antimicrobial activity, particularly against Gram-positive bacteria tandfonline.com. For instance, essential oil from Argania spinosa leaves, where 1,10-di-epi-cubenol is a major constituent, showed high antimicrobial activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 7.81 mg/mL to 15.62 mg/mL. Gram-negative bacteria were generally more resistant, with MICs of 31.24 mg/mL, though Pasteurella multocida and Klebsiella pneumoniae showed sensitivity at 7.81 mg/mL tandfonline.comresearchgate.net.

| Source Essential Oil | Major Components (including this compound isomers) | Tested Bacteria (Gram-positive) | MIC (mg/mL) Gram-positive | Tested Bacteria (Gram-negative) | MIC (mg/mL) Gram-negative |

|---|---|---|---|---|---|

| Argania spinosa leaves | Cubenol (B1250972) (31.02%), 1,10-di-epi-cubenol (22.50%) tandfonline.comresearchgate.net | Staphylococcus aureus, MRSA researchgate.net | 7.81 - 15.62 tandfonline.comresearchgate.net | Escherichia coli, Salmonella enterica, Pasteurella multocida, Klebsiella pneumoniae, Pseudomonas aeruginosa researchgate.net | 7.81 (P. multocida, K. pneumoniae), 31.24 (others) tandfonline.comresearchgate.net |

| Calendula arvensis aerial part | 1-epi-cubenol (5.4%) semanticscholar.org | Staphylococcus aureus, Bacillus cereus semanticscholar.org | No activity (S. aureus), 8 mg/mL (B. cereus) semanticscholar.org | Escherichia coli, Pseudomonas aeruginosa semanticscholar.org | 8 mg/mL (E. coli), No activity (P. aeruginosa) semanticscholar.org |

| Lepechinia rufocampii essential oil | 1,10-di-epi-Cubenol (trace) ms-editions.clms-editions.cl | Staphylococcus aureus ms-editions.clms-editions.cl | Very good activity ms-editions.clms-editions.cl | Escherichia coli, Salmonella enterica, Pseudomonas aeruginosa, Candida albicans ms-editions.clms-editions.cl | Very good activity (E. coli, S. enterica), Low activity (P. aeruginosa, C. albicans) ms-editions.clms-editions.cl |

This compound has demonstrated significant antifungal activity. For example, essential oil from Japanese cedar, containing 11.55% epi-cubenol, was found to suppress fungal growth activity against Trichophyton rubrum, a common cause of tinea disease. Epi-cubenol specifically showed the strongest inhibition of T. rubrum DNA polymerase activity among tested sesquiterpenes, suggesting its role in the anti-tinea properties of the oil nih.govspandidos-publications.com. Isomers of this compound have also been suggested as effective antifungal compounds researchgate.net.

Insecticidal and Antifeedant Effects

This compound has been investigated for its potential as an insecticidal and antifeedant agent, particularly in the context of pest management strategies lookchem.comontosight.ai. Essential oils containing 1-epi-cubenol, such as those from Drimys winteri, have been reported to exhibit insecticidal and antifeedant effects mdpi.comunicam.it. Studies on Pilgerodendron uviferum heartwood extracts, which contain (−)-epi-cubenol, have shown antifeedant activity against the red clover borer Hylastinus obscurus. The essential oil and dichloromethane (B109758) extract, along with isolated sesquiterpenes including (−)-epi-cubenol, were effective in reducing the adult growth of this pest ebi.ac.uknih.gov.

Immunomodulatory Effects (e.g., Dendritic Cell Induction, Regulatory T Cell Differentiation)

This compound has shown immunomodulatory potential, specifically in its ability to influence dendritic cell (DC) function and regulatory T cell (Treg) differentiation. This compound, along with ferruginol, has been shown to induce the phenotypic and functional maturation of human monocyte-derived dendritic cells in vitro. These compounds enhanced the expression of CD1a, CD83, and HLA-DR on this compound-primed DCs. Furthermore, this compound-primed DCs were observed to induce IL-10-producing regulatory T cells from naive T cells, suggesting a potential role in modulating immune responses towards tolerance ebi.ac.uk. Dendritic cells are crucial antigen-presenting cells that can guide the differentiation of regulatory T cells, which are vital for maintaining immune tolerance thermofisher.commdpi.comwjgnet.comfrontiersin.org.

Antioxidant Activity

This compound contributes to the antioxidant activity observed in various plant essential oils. Essential oils containing 1-epi-cubenol, such as those from Xenophyllum poposum, have demonstrated antioxidant properties, albeit sometimes moderate or weak when compared to synthetic antioxidants like butylated hydroxytoluene (BHT) nih.gov. Similarly, essential oils from Salvia aratocensis, rich in 1,10-di-epi-cubenol, have shown in vitro antioxidant activity as measured by ABTS and ORAC assays nih.gov. Essential oils from Cryptomeria japonica, where 1-epicubenol is a major component, also exhibit concentration-dependent antioxidant activities in radical-scavenging assays (DPPH and ABTS) and lipid model assays (β-carotene-linoleic acid bleaching activity) researchgate.netnih.gov.

Anti-inflammatory Potential

This compound has been identified as having anti-inflammatory potential. Essential oils containing this compound, such as those derived from Cryptomeria japonica, have shown anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide-induced RAW264.7 cells mdpi.commdpi.com. Molecular docking studies have also suggested that this compound, along with other sesquiterpenes, could be a powerful bioactive compound with increased binding affinity towards COX-2, an enzyme involved in inflammatory pathways researchgate.net.

Tyrosinase Inhibitory Effects

Tyrosinase is an enzyme critical to the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color. Its inhibition is a target for modulating skin pigmentation in hyperpigmentation disorders and is also considered a viable strategy for treating skin cancer, particularly malignant metastatic melanoma. mdpi.com Essential oils, which are rich in diverse aromatic compounds including terpenes and terpenoids, have been recognized as beneficial natural sources of tyrosinase inhibitors. mdpi.commdpi.com

Research indicates that essential oils containing sesquiterpenoids, including this compound, exhibit tyrosinase inhibitory activity. For example, 1-epi-cubenol has been identified as a component of essential oils that demonstrate such effects. researchgate.netnih.gov An essential oil from Torreya grandis leaves, which contains this compound at a relative abundance of 2.50 ± 0.04%, is noted for its potential as a tyrosinase inhibitor. mdpi.com While these studies highlight the tyrosinase inhibitory potential of essential oils in which this compound is a constituent, specific detailed research findings directly quantifying the tyrosinase inhibitory effects of isolated this compound are not extensively documented in the provided literature.

In Vitro Cytotoxicity Against Leukemia and Tumor Cell Lines

Sesquiterpenoids, including this compound, have garnered attention for their potential cytotoxic activities against various cancer cell lines. mdpi.com Studies have evaluated the cytotoxic effects of essential oils containing this compound on different tumor cell lines.

One notable study investigated the essential oil derived from the leaves of Guatteria olivacea, a tree found in the Brazilian Amazon biome. This essential oil was found to contain 1-epi-cubenol as a major constituent, comprising 13.21% of its composition. researchgate.netnih.gov The G. olivacea essential oil demonstrated in vitro cytotoxic activity against human liver cancer cells (HepG2). The half-maximal inhibitory concentration (IC50) for HepG2 cells was determined to be 30.82 μg/mL. researchgate.netnih.gov Treatment of HepG2 cells with this essential oil led to an increase in apoptotic cells and DNA fragmentation, suggesting a mechanism of action involving programmed cell death. researchgate.netnih.gov

The general cytotoxic potential of sesquiterpenoids from the Meliaceae family, from which this compound and cubenol have been isolated (e.g., from Cedrela toona Roxb), further supports the potential of these compounds in anticancer research. mdpi.com While this compound has been isolated and its cytotoxic potential evaluated from sources such as Copaifera species oleoresins, specific quantitative data (e.g., IC50 values) for isolated this compound against a broad panel of leukemia and tumor cell lines were not explicitly detailed in the provided research. scielo.br

Table 1: In Vitro Cytotoxicity of Guatteria olivacea Leaf Essential Oil (Containing 1-epi-Cubenol)

| Cell Line | IC50 (μg/mL) | Key Constituent (1-epi-Cubenol content) | Effect | Reference |

| HepG2 | 30.82 | 13.21% | Increased apoptotic cells, DNA fragmentation | researchgate.netnih.gov |

Analytical Methodologies for Epicubenol Analysis

Mass Spectrometric Detection and Quantification

LC-MS and LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are powerful tools for the analysis of epicubenol, particularly in complex mixtures. LC-MS separates compounds based on their physicochemical properties, while mass spectrometry provides molecular weight information and structural insights through fragmentation.

For this compound, LC-MS/MS is particularly valuable for its identification and structural elucidation. The technique involves the selection of a precursor ion in the mass spectrometer, followed by its fragmentation in a collision cell, and subsequent detection of the resulting product ions lcms.cz. This fragmentation pattern provides a unique "fingerprint" for the compound, aiding in its unequivocal identification even in the presence of co-eluting peaks researchgate.net. Predicted collision cross-section values for this compound adducts, such as [M+H]+, [M+Na]+, and [M+NH4]+, can be utilized in LC-MS/MS analyses to further enhance identification and characterization uni.lu. For instance, the predicted m/z for [M+H]+ is 223.20564, and for [M+Na]+ is 245.18758 uni.lu.

While specific detailed fragmentation data for this compound in LC-MS/MS is not extensively documented in the provided sources, the general application of this technique for small molecules and natural products suggests its utility for this compound. The ability to obtain direct structural information from fragmentation spectra (MS/MS or MS2) is crucial, as structural assignment based solely on MS1 data can be challenging due to the existence of isobaric compounds ncsu.edu.

HPLC Coupled with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)

High-Performance Liquid Chromatography (HPLC) coupled with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are highly suitable for the analysis of this compound, especially given that many sesquiterpenoid alcohols may lack strong chromophores, making UV detection less effective. Both CAD and ELSD are considered universal detectors for non-volatile and semi-volatile compounds.

Evaporative Light Scattering Detection (ELSD): ELSD operates by nebulizing the HPLC column effluent into a fine mist, followed by the evaporation of the mobile phase solvent in a heated drift tube, leaving behind non-volatile analyte particles biotage.commdpi.com. These particles then scatter light from a light source, and the scattered light is detected by a photodetector biotage.com. This detection mechanism is independent of the analyte's optical properties, making it ideal for compounds like this compound that may not absorb UV light mdpi.com. ELSD is compatible with gradient elution and can detect a wide range of compounds, including those without chromophores mdpi.comnih.govrsc.org. It is also noted for its ability to be used for quantitative analysis without calibration in some cases, as its response depends on the quantity of the sample particles mdpi.com.

Charged Aerosol Detection (CAD): CAD, introduced in 2005, is often described as a highly sensitive and easy-to-use universal detector nih.govthermofisher.com. Similar to ELSD, CAD nebulizes the eluent stream and dries the droplets into analyte particles. Subsequently, ionized nitrogen gas charges these particles, and an electrometer measures the aggregate charge thermofisher.com. The signal generated by CAD is generally more consistent across different non-volatile and some semi-volatile analytes compared to other detection techniques lcms.cz. CAD offers advantages such as method flexibility, adjustable evaporation temperature for signal-to-noise optimization, and a wide linear and dynamic range with sub-nanogram sensitivity thermofisher.com. It is also compatible with gradient elution and can detect all non-volatile and most semi-volatile analytes nih.gov. While specific applications for this compound with CAD or ELSD are not detailed in the provided search results, their universal detection capabilities make them highly applicable for the analysis of this compound.

Sample Preparation and Enrichment

Effective sample preparation is critical for isolating and concentrating this compound from complex biological or environmental matrices, enhancing the sensitivity and accuracy of subsequent analytical measurements.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a versatile sample preparation technique widely used for the isolation, purification, and concentration of target analytes from complex mixtures biotage.comresearchgate.net. SPE operates on chromatographic principles, utilizing a solid adsorbent material (stationary phase or sorbent) to selectively retain or exclude compounds based on their physical and chemical properties, such as polarity, charge, and intermolecular interactions researchgate.net.

For this compound, SPE can be employed to remove interfering substances from the sample matrix and to concentrate the analyte, thereby improving the signal-to-noise ratio in the final analysis biotage.com. The selection of the appropriate sorbent material (e.g., silica-based, polymeric resins, carbon-based, or ion-exchange resins) and optimization of the extraction conditions (conditioning, loading, washing, and elution steps) are crucial for achieving high recovery and specificity researchgate.netthermofisher.comwaters.com. For instance, reversed-phase SPE, which uses non-polar packing materials with gradients of strongly to weakly polar solvents, is a predominant mode for aqueous samples waters.com.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE), also known as solvent extraction or partitioning, is a classical purification technique that separates compounds based on their differential solubilities in two immiscible liquids, typically an organic solvent and an aqueous phase nih.govjfda-online.com. Non-polar (hydrophobic) compounds tend to migrate into the organic phase, while polar (hydrophilic) compounds remain in the aqueous phase lcms.cz.

LLE can be a suitable initial step for extracting this compound from natural sources, such as plant essential oils or biological fluids, given its sesquiterpenoid nature, which suggests a degree of hydrophobicity. For example, LLE has been mentioned in the context of volatile oil extraction where this compound may be present researchgate.netspectroscopyonline.com. The choice of immiscible solvents is critical to maximize the partitioning of this compound into the desired phase while leaving behind unwanted matrix components. LLE is a straightforward and versatile technique, though it can be solvent-intensive lcms.cz.

Derivatization for Analytical Enhancement (e.g., volatility, detection sensitivity, separation)

A notable example of derivatization for this compound analysis is the use of a trimethylsilyl (B98337) (TMS) derivative. GC-selected ion monitoring MS of the derived TMS-epicubenol has been employed to investigate the origin of its oxygen atom thermofisher.com. This demonstrates how derivatization can facilitate specific analytical investigations by altering the compound's properties to be more amenable to the chosen detection method. Other common derivatization reactions include acylation and alkylation, which can also be used to introduce specific functional groups to enhance detector response or aid in structural elucidation jfda-online.comgcms.cz.

Method Validation and Performance Parameters

Analytical method validation is a critical process that confirms an analytical procedure is suitable for its intended use, ensuring the quality, reliability, and consistency of the generated data pharmastate.academyglobalresearchonline.net. It involves evaluating various performance characteristics according to established guidelines, such as those from the International Conference on Harmonisation (ICH) pharmastate.academyglobalresearchonline.net.

Key performance parameters considered during the validation of an analytical method for this compound would include: